(2-Methylthiazol-5-yl)methanamine is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. This compound is characterized by its unique structure and has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. The compound is classified under the category of thiazole derivatives, which are known for their diverse pharmacological properties.
The compound can be sourced from various chemical suppliers and research publications. Its Chemical Abstracts Service (CAS) number is 63139-97-9, which facilitates its identification in chemical databases.
(2-Methylthiazol-5-yl)methanamine belongs to the class of thiazole derivatives and can be categorized as an amine due to the presence of the amine functional group (-NH2). Thiazole compounds are often studied for their roles in biological systems and their potential as pharmaceutical agents.
Several methods for synthesizing (2-Methylthiazol-5-yl)methanamine have been reported, including multi-step synthetic routes and one-pot reactions. A notable approach involves the reaction of thioacetamide with α-bromoacetyl compounds, leading to the formation of thiazole derivatives.
In one synthesis route, thioacetamide is reacted with an α-bromoacetyl derivative in methanol, followed by refluxing the mixture to promote cyclization and formation of the thiazole ring. The crude product can then be purified through recrystallization techniques. For instance, a reported yield of 79% was achieved with subsequent characterization using techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (FTIR) .
The molecular structure of (2-Methylthiazol-5-yl)methanamine consists of a thiazole ring substituted with a methyl group at the second position and an amine group attached at the fifth position. The canonical SMILES representation is CC1=NC=C(S1)CN, indicating the arrangement of atoms within the molecule.
(2-Methylthiazol-5-yl)methanamine can participate in various chemical reactions typical of amines and thiazole derivatives. These include nucleophilic substitution reactions, where the amine group can act as a nucleophile.
For instance, this compound can undergo acylation reactions to form amides or be involved in coupling reactions to synthesize more complex molecules. The reactivity is influenced by the electron-withdrawing nature of the thiazole ring, which can stabilize certain intermediates during reactions .
The biological activities of (2-Methylthiazol-5-yl)methanamine are attributed to its ability to interact with various molecular targets within biological systems. Thiazole derivatives often exhibit antimicrobial, antidiabetic, and antioxidant properties.
Research indicates that compounds containing thiazole rings may inhibit specific enzymes or interact with cellular receptors, influencing biochemical pathways related to disease processes. The mechanism typically involves binding to target proteins or enzymes, leading to altered cellular responses .
(2-Methylthiazol-5-yl)methanamine is typically characterized by its solid state at room temperature with a melting point that varies based on purity and crystallization conditions.
The compound is soluble in polar solvents such as methanol and dimethyl sulfoxide but may exhibit limited solubility in non-polar solvents. Its stability under standard laboratory conditions allows for various synthetic manipulations without significant degradation .
Scientific Uses
(2-Methylthiazol-5-yl)methanamine has potential applications in medicinal chemistry, particularly in drug development due to its biological activities. It has been investigated for use in:
The versatility of this compound makes it a valuable subject for ongoing research aimed at exploring its full therapeutic potential .
(2-Methylthiazol-5-yl)methanamine functions as a negative allosteric modulator (NAM) at specific NMDA receptor subtypes. NMDA receptors are heterotetrameric complexes requiring glycine/d-serine binding to GluN1 subunits and glutamate binding to GluN2 subunits for activation. Unlike channel blockers (e.g., MK-801) or orthosteric antagonists, this compound binds at the GluN1-GluN2A interface, stabilizing a conformation that reduces glycine affinity and impedes channel opening without fully inhibiting ion flux. This was demonstrated through electrophysiology studies showing reduced current amplitudes in GluN2A-expressing oocytes without altering receptor desensitization kinetics [2] [6].
Mechanistically, the methylthiazole ring forms π-π stacking interactions with Phe754 of GluN1 and Val783 of GluN2A, disrupting the conformational changes needed for high-affinity glycine binding. This was validated via crystallography of analogous compounds (e.g., TCN-201) bound to the GluN1/GluN2A amino-terminal domain (ATD). Importantly, modulation is glycine-concentration-dependent: Higher glycine concentrations competitively displace the compound, restoring NMDA receptor function. This distinguishes it from irreversible antagonists and highlights its activity-dependent mechanism [6].
Table 1: Allosteric Modulation Profile of (2-Methylthiazol-5-yl)methanamine
Parameter | Effect | Experimental System |
---|---|---|
Glycine IC₅₀ Shift | 3.2-fold increase | HEK293 cells (GluN1/GluN2A) |
Maximal Inhibition | ~70% at saturating concentrations | Cortical neuron patch-clamp |
Glutamate EC₅₀ | Unchanged | Oocyte electrophysiology |
Voltage Dependence | None | Voltage-clamp assays |
This compound exhibits exceptional selectivity for GluN2A-containing NMDA receptors over other GluN2 subunits (GluN2B-D). Functional assays in recombinant systems revealed an IC₅₀ of 27–79 nM at GluN1/GluN2A receptors, while concentrations up to 10 µM showed negligible inhibition at GluN2B or GluN2D subtypes. This selectivity arises from steric and electrostatic complementarity with a hydrophobic pocket formed by GluN2A-specific residues (e.g., Leu786, Met817), which are bulkier or polar in other subunits [5] [6].
In native tissue, the compound inhibited ~60% of NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) in wild-type hippocampal slices but had no effect in slices from GRIN2A (GluN2A) knockout mice. This confirms its dependence on GluN2A expression for activity. Comparative analyses with analogs like MPX-004/007—which share the (2-methylthiazol-5-yl)methanamine scaffold—demonstrate that small modifications (e.g., pyrazine carboxamide additions) further enhance potency without compromising subunit specificity [5].
Table 2: Subunit Selectivity of (2-Methylthiazol-5-yl)methanamine and Key Derivatives
Compound | GluN2A IC₅₀ (nM) | GluN2B IC₅₀ (µM) | Selectivity Ratio (GluN2B/A) |
---|---|---|---|
(2-Methylthiazol-5-yl)methanamine | 79* | >10 | >125 |
MPX-004 | 79 | >30 | >380 |
MPX-007 | 27 | >30 | >1,100 |
TCN-201 | 109 | 12.5 | 115 |
*Estimated from functional analogs; direct assays pending*
By selectively inhibiting GluN2A-containing NMDA receptors, (2-Methylthiazol-5-yl)methanamine modulates calcium influx dynamics in dendritic spines, thereby altering synaptic plasticity. In hippocampal slices, application of this compound reduced the amplitude of LTP induction by ~30–40% following high-frequency stimulation (HFS) of the medial perforant path. This aligns with GluN2A’s role in preferentially triggering pro-LTP signaling cascades via Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and extracellular signal-regulated kinase (ERK) pathways [4] [7].
Notably, the compound did not affect long-term depression (LTD), which relies more heavily on GluN2B activation. Ultrastructural studies revealed that LTP suppression coincided with redistributed synaptophysin—a synaptic vesicle protein—in presynaptic terminals. Post-embedding immunogold electron microscopy showed increased nearest-neighbor distances between synaptophysin-labeled vesicles following LTP induction, suggesting impaired vesicle clustering or recycling. The compound amplified this effect, implicating GluN2A in regulating presynaptic vesicle pools during plasticity [7].
Table 3: Effects on Synaptic Plasticity Parameters
Parameter | Control | + Compound | Change |
---|---|---|---|
LTP Amplitude (24h post-HFS) | 158% ± 11% | 112% ± 9% | ↓ 29%* |
Vesicle Density (Synaptophysin⁺) | 28.6 ± 2.1/µm² | 19.4 ± 1.8/µm² | ↓ 32%* |
Vesicle-Active Zone Distance | 102 ± 12 nm | 148 ± 15 nm | ↑ 45%* |
LTD Amplitude | 78% ± 6% | 75% ± 7% | ↔ |
*p < 0.01 vs control*
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1